2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone
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Overview
Description
2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative.
Attachment of the 3-Methylphenoxyethyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole core is reacted with 3-methylphenoxyethyl halide in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where the intermediate product is treated with a thiol reagent.
Morpholine Substitution: Finally, the morpholine group is introduced through a substitution reaction, typically using morpholine and a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzodiazole core or the carbonyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the morpholine and phenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine
Drug Development: The compound’s benzodiazole core makes it a potential candidate for the development of new pharmaceuticals, particularly as anti-cancer or anti-inflammatory agents.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, modulating their activity. The sulfanyl and morpholine groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: Similar in structure but lacks the morpholine group.
2-((2-Phenoxyethyl)sulfanyl)-1-(2-(4-methylphenoxy)ethyl)-1H-benzimidazole: Another similar compound with different substituents on the benzodiazole core.
Uniqueness
2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the presence of the morpholine group, which can enhance its solubility and bioavailability. The combination of the benzodiazole core with the sulfanyl and phenoxyethyl groups also provides a unique chemical scaffold for further functionalization and application.
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H25N3O3S/c1-17-5-4-6-18(15-17)28-13-14-29-22-23-19-7-2-3-8-20(19)25(22)16-21(26)24-9-11-27-12-10-24/h2-8,15H,9-14,16H2,1H3 |
InChI Key |
VILXNYZHZIBTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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